molecular formula C20H22F2N6O B4848285 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-(4-METHYLPIPERAZINO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-(4-METHYLPIPERAZINO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4848285
M. Wt: 400.4 g/mol
InChI Key: HOHYHTOBBNDLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-(4-METHYLPIPERAZINO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-(4-METHYLPIPERAZINO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE” typically involves multi-step organic reactions. Common steps may include:

  • Formation of the pyrazolopyrimidine core through cyclization reactions.
  • Introduction of the difluoromethyl group via halogenation or fluorination reactions.
  • Attachment of the 4-methylphenyl group through coupling reactions.
  • Incorporation of the 4-methylpiperazino group via nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, pyrazolopyrimidines are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, compounds of this class may be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, these compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for “7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-(4-METHYLPIPERAZINO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. This could involve inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Fluorinated aromatic compounds: These compounds contain fluorine atoms on aromatic rings, which can influence their chemical and biological properties.

    Piperazine derivatives: Compounds containing the piperazine ring are often studied for their pharmacological effects.

Uniqueness

The uniqueness of “7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-(4-METHYLPIPERAZINO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE” lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-methylphenyl)-N-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O/c1-13-3-5-14(6-4-13)16-11-17(18(21)22)28-19(24-16)15(12-23-28)20(29)25-27-9-7-26(2)8-10-27/h3-6,11-12,18H,7-10H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHYHTOBBNDLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-(4-METHYLPIPERAZINO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-(4-METHYLPIPERAZINO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-(4-METHYLPIPERAZINO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-(4-METHYLPIPERAZINO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-(4-METHYLPIPERAZINO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-(4-METHYLPIPERAZINO)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.